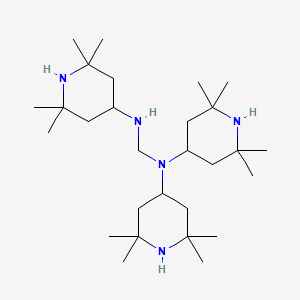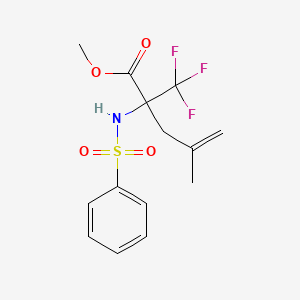
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect polymers from degradation caused by light exposure. The compound’s structure includes three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a central methanediamine core, providing it with exceptional stability and effectiveness in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is often carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, where the starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C). The continuous-flow process offers advantages such as improved reaction rates, higher yields, and better control over product purity .
Chemical Reactions Analysis
Types of Reactions
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals, which are stable and useful in various applications.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and reaction times, to achieve the desired products.
Major Products
The major products formed from these reactions include nitroxide radicals, amine derivatives, and substituted piperidine compounds. These products have various applications in fields such as polymer stabilization, organic synthesis, and material science.
Scientific Research Applications
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a stabilizer in polymer chemistry to prevent degradation caused by light exposure. It is also used as a reagent in organic synthesis to form new compounds with unique properties.
Biology: In biological research, the compound is used as a probe to study oxidative stress and free radical processes. Its stable nitroxide radicals are valuable tools for investigating cellular mechanisms.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine involves its ability to scavenge free radicals and inhibit oxidative degradation processes. The compound’s nitroxide radicals interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing damage to polymers and other materials. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which act as antioxidants and protect against light-induced degradation .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to various hindered amine light stabilizers, known for its strong base properties.
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Another hindered amine light stabilizer with similar applications in polymer stabilization.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in the synthesis of polymers with enhanced stability and durability
Uniqueness
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine stands out due to its unique structure, which provides enhanced stability and effectiveness compared to other similar compounds. Its ability to form stable nitroxide radicals and its versatility in various applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C28H57N5 |
|---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine |
InChI |
InChI=1S/C28H57N5/c1-23(2)13-20(14-24(3,4)30-23)29-19-33(21-15-25(5,6)31-26(7,8)16-21)22-17-27(9,10)32-28(11,12)18-22/h20-22,29-32H,13-19H2,1-12H3 |
InChI Key |
GACPEGRKBIMSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCN(C2CC(NC(C2)(C)C)(C)C)C3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide](/img/structure/B15007241.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)

![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
